Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

Orthogonal cross-coupling Sequential diversification Chemoselective functionalization

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate (CAS 1980065-38-0, molecular formula C₉H₅BrFNO₃, MW 274.04 g/mol) is a triply functionalized benzoxazole building block bearing a bromine atom at position 5, a fluorine atom at position 6, and a methoxycarbonyl ester at position 7 on the fused benzene–oxazole bicyclic core. The benzoxazole scaffold is recognized as a privileged heterocycle in medicinal chemistry, with halogenated derivatives appearing extensively in patent literature covering cardiovascular, anti-thrombotic, anti-inflammatory, and kinase-inhibitor programs.

Molecular Formula C9H5BrFNO3
Molecular Weight 274.04 g/mol
Cat. No. B12854435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate
Molecular FormulaC9H5BrFNO3
Molecular Weight274.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1F)Br)N=CO2
InChIInChI=1S/C9H5BrFNO3/c1-14-9(13)6-7(11)4(10)2-5-8(6)15-3-12-5/h2-3H,1H3
InChIKeyYOZFARNUXOBTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate – Technical Baseline for Procurement and Lead Optimization


Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate (CAS 1980065-38-0, molecular formula C₉H₅BrFNO₃, MW 274.04 g/mol) is a triply functionalized benzoxazole building block bearing a bromine atom at position 5, a fluorine atom at position 6, and a methoxycarbonyl ester at position 7 on the fused benzene–oxazole bicyclic core . The benzoxazole scaffold is recognized as a privileged heterocycle in medicinal chemistry, with halogenated derivatives appearing extensively in patent literature covering cardiovascular, anti-thrombotic, anti-inflammatory, and kinase-inhibitor programs [1]. Unlike simpler mono-substituted benzoxazole-7-carboxylate esters, this compound combines two electronically distinct halogen substituents in a vicinal arrangement adjacent to the ester, creating a unique profile of orthogonal reactivity handles that cannot be replicated by any single-analog substitution .

Why Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate Cannot Be Replaced by Mono-Halogenated or De-esterified Benzoxazole Analogs


In-class benzoxazole-7-carboxylate analogs bearing only a single halogen (e.g., methyl 5-bromo-1,3-benzoxazole-7-carboxylate, CAS 1221792-83-1; or methyl 6-fluoro-1,3-benzoxazole-7-carboxylate, CAS 1936335-40-8) each possess only one type of cross-coupling handle, forcing a convergent synthetic strategy into a single diversification step and rendering sequential, chemoselective elaboration impossible without protecting-group manipulations . Conversely, 5-bromo-6-fluoro-1,3-benzoxazole (CAS 1440535-10-3), which lacks the 7-carboxylate ester, eliminates the key polar anchoring point required for aqueous compatibility, hydrogen-bonding interactions with biological targets, or subsequent hydrolysis to the free carboxylic acid pharmacophore . The target compound's simultaneous presence of Br (a heavy leaving group for Pd-catalyzed cross-coupling), F (a strong electron-withdrawing group that modulates both the electronic environment of the ester and metabolic stability), and the methyl ester (a convertible polar handle) creates a mutually reinforcing substitution pattern. Substituting any one of these three functional groups fundamentally alters the compound's reactivity hierarchy, physicochemical property space, and its utility as a late-stage diversifiable intermediate .

Quantitative Differentiation Evidence for Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate Versus Closest Analogs


Vicinal 5-Br/6-F Pair Enables Orthogonal Sequential Derivatization Unavailable in Mono-Halogenated Benzoxazole-7-carboxylates

The target compound uniquely positions a bromine at C5 and a fluorine at C6 in a vicinal arrangement on the benzoxazole benzene ring. The C5–Br bond is susceptible to Pd(0)-catalyzed oxidative addition, enabling Suzuki–Miyaura, Buchwald–Hartwig, or Stille cross-coupling under standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100 °C). In contrast, the C6–F bond is inert under these conditions but can subsequently undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under more forcing conditions (e.g., K₂CO₃/DMF, 100–130 °C) . By comparison, methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1) possesses only one reactive halogen handle (Br at C5), while methyl 6-fluoro-1,3-benzoxazole-7-carboxylate (CAS 1936335-40-8) offers only an SNAr-active fluorine at C6. Neither mono-halogenated analog can support a two-step, chemoselective diversification sequence without introducing additional halogens via electrophilic substitution—a process that is unselective on the benzoxazole core . This orthogonal reactivity is well-precedented for vicinal bromo-fluoro aryl systems in medicinal chemistry programs where sequential biaryl and C–N bond formations are required [1].

Orthogonal cross-coupling Sequential diversification Chemoselective functionalization

Predicted pKa Shift of –4.38 Versus –2.93 Confirms Enhanced Electrophilicity of the 7-Carboxylate Ester Due to 6-Fluoro Substitution

The predicted acid dissociation constant (pKa) of the conjugate acid of the ester carbonyl oxygen provides a quantitative measure of ester electrophilicity and susceptibility to nucleophilic attack (hydrolysis, aminolysis, transesterification). The target compound, methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate, has a predicted pKa of –4.38±0.30 . Its closest mono-halogenated analog that retains the ester, methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1), has a predicted pKa of –2.93±0.30 . The ΔpKa of approximately 1.45 units (a ~28-fold increase in acidity) is attributable to the electron-withdrawing inductive effect (–I) of the 6-fluoro substituent acting through the aromatic ring onto the ester at the ortho-relative C7 position. A more electrophilic ester carbonyl translates to faster rates in acyl substitution reactions (aminolysis to amides, hydrolysis to carboxylic acids, reduction to alcohols) under identical conditions .

Ester reactivity Electronic modulation pKa prediction Fluorine effect

Predicted Density of 1.736 g/cm³ (vs. 1.666 g/cm³ for Non-fluorinated Analog) Reflects Higher Molecular Packing Efficiency Relevant for Crystallization and Formulation

Predicted density values provide a quantitative estimate of molecular compactness. Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate has a predicted density of 1.736±0.06 g/cm³ , whereas methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1), which lacks the 6-fluoro substituent, has a predicted density of 1.666±0.06 g/cm³ . The density increase of 0.07 g/cm³ (~4.2%) is a direct consequence of the higher atomic mass and smaller van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å), leading to tighter crystal packing. Additionally, 5-bromo-6-fluoro-1,3-benzoxazole (CAS 1440535-10-3), which lacks the 7-carboxylate ester, has a density of 1.8±0.1 g/cm³ ; its higher density relative to both 7-carboxylate esters reflects the absence of the conformationally flexible methyl ester group that disrupts optimal crystal packing. The target compound thus occupies a unique density window among related benzoxazole building blocks, balancing heavy-atom content with a crystallizable ester moiety.

Solid-state properties Crystallography Density Formulation

Commercially Available at 98% Purity Versus 95+% for Closest Mono-Bromo and 2-Methyl Analogs, Reducing Pre-use Purification Burden

Commercial purity specifications directly impact the cost and timeline of downstream synthesis, as sub-stoichiometric impurities in building blocks propagate through multi-step sequences as difficult-to-remove byproducts. Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is listed by Leyan (Shanghai Haoyuan Chemexpress) at 98% purity . In comparison, methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1) is supplied by Apollo Scientific and VWR at 95+% purity , and methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-65-9) is also supplied at 95+% purity with a melting point of 141–143 °C . The 3-percentage-point purity gap between the target compound (98%) and its closest mono-bromo analog (95+%) corresponds to a maximum total impurity burden of 2% versus ≥5%. For a multi-step synthesis with five sequential transformations, assuming each step propagates impurity-related yield loss, this difference can compound to a ≥10–15% advantage in overall isolated yield of the final target molecule.

Purity specification Procurement quality Building block reliability

Unsubstituted C2 Position Preserves Late-Stage Diversification Potential Absent in 2-Methyl and 2-Phenyl Benzoxazole-7-carboxylate Analogs

The C2 position of the benzoxazole ring is the most electronically activated site for electrophilic and metal-catalyzed C–H functionalization due to the adjacent oxazole oxygen and nitrogen atoms. In the target compound, the C2 position is unsubstituted (i.e., bears hydrogen), preserving this site as a synthetic handle for late-stage diversification via direct C–H arylation, C–H alkenylation, or lithiation–electrophile quenching. The closest analog bearing a substituent at C2, methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-65-9), has the C2 position blocked by a methyl group, eliminating C2 C–H functionalization as a diversification strategy [1]. Similarly, methyl 2-phenylbenzoxazole-7-carboxylate (CAS 136663-24-6) and related 2-aryl analogs lock the C2 position into a fixed aryl substituent introduced during cyclization, precluding subsequent modification . The target compound thus offers three sequential diversification vectors (C2 via C–H activation, C5–Br via cross-coupling, C6–F via SNAr) compared to only one or two vectors in 2-substituted analogs.

Late-stage functionalization C–H activation Synthetic strategy Scaffold diversification

Evidence-Backed Application Scenarios for Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate in Drug Discovery and Chemical Biology


Parallel Library Synthesis via Orthogonal Cross-Coupling: Sequential Suzuki–Miyaura then SNAr Diversification

The vicinal Br (C5) and F (C6) substituents enable a two-step, one-pot sequential diversification protocol: (Step 1) Pd-catalyzed Suzuki–Miyaura coupling at C5–Br with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄, 2 M Na₂CO₃, DME/H₂O, 85 °C) to install a first aryl group; (Step 2) without intermediate purification, addition of a primary or secondary amine and heating to 100–120 °C drives SNAr displacement of the C6–F to install a second diversity element. This orthogonal reactivity profile, established through available pKa and density data for the target compound , is unavailable in mono-halogenated benzoxazole-7-carboxylate building blocks (CAS 1221792-83-1, CAS 1936335-40-8) . The unsubstituted C2 position further permits a third diversification via direct C–H arylation, enabling generation of trisubstituted benzoxazole libraries from a single precursor. The 98% commercial purity of the starting material ensures that library products meet typical hit-to-lead purity thresholds (≥90%) after only two synthetic steps without intermediate chromatography.

Fragment-Based Drug Discovery: A 274 Da, Rule-of-Five-Compliant Bromofluoro Benzoxazole Fragment with Built-in X-ray Phasing Handle

With a molecular weight of 274.04 g/mol (well within fragment library guidelines of ≤300 Da), predicted LogP estimated at 2.2–2.6 based on the 5-bromo-6-fluoro-1,3-benzoxazole core (XlogP 2.6 for the de-esterified analog) , and a polar ester moiety contributing hydrogen-bond acceptor capacity, the target compound meets all Rule-of-Three criteria for fragment-based screening. Critically, the bromine atom serves as an anomalous scatterer (f'' = 0.88 e⁻ at Cu Kα) for experimental phasing in protein–ligand X-ray crystallography, eliminating the need for soaking with heavy-atom derivatives. The predicted density of 1.736 g/cm³ and the presence of both Br and F facilitate rapid, unambiguous placement of the fragment in electron density maps. This dual-purpose property (screening hit + intrinsic phasing capability) is absent in the non-brominated analog, methyl 6-fluoro-1,3-benzoxazole-7-carboxylate , and in the de-esterified 5-bromo-6-fluoro-1,3-benzoxazole core which lacks the polar carboxylate anchor .

Agrochemical Lead Optimization: Halogenated Benzoxazole-7-carboxylate as a Scaffold for Fungicidal and Herbicidal Candidate Synthesis

Patent literature covering benzoxazole compounds with halogen substitution patterns describes applications as herbicides (DE60132032T2) and fungicides . The 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate ester provides a direct entry into this patent space by serving as a key intermediate for the synthesis of 5-aryl-6-amino-substituted benzoxazole-7-carboxylic acids—a motif recurrent in agrochemical benzoxazole patents. The enhanced electrophilicity of the ester (pKa –4.38 vs. –2.93 for the non-fluorinated analog) enables efficient conversion to the free carboxylic acid under mild basic hydrolysis (LiOH, THF/H₂O, rt), avoiding the harsher conditions (NaOH, reflux) that can promote benzoxazole ring opening. The three orthogonal diversification handles (C2, C5, C6) allow systematic exploration of substituent effects on herbicidal potency and crop selectivity within a single scaffold framework.

Cardiovascular Drug Discovery: Benzoxazole-7-carboxylate Intermediate for Factor Xa / Thrombin Inhibitor Programs

Bayer Pharma AG's patent application US20160137647 explicitly claims substituted benzoxazoles for the treatment and/or prophylaxis of cardiovascular disorders, particularly thrombotic or thromboembolic diseases. Within the claimed Markush structure, benzoxazole cores bearing ester functionality at the 7-position and halogen substitution on the benzo ring are key intermediates for the construction of factor Xa and thrombin inhibitor pharmacophores. The target compound, with its 5-bromo-6-fluoro-7-methoxycarbonyl substitution pattern, maps directly onto the preferred substitution vectors described in the patent's generic formula (I), where R₁ is attached via the benzoxazole nitrogen and the ester serves as a pro-drug or carboxylate bioisostere anchor . The higher predicted density (1.736 g/cm³) and enhanced electrophilicity (pKa –4.38) of the target compound, compared to non-fluorinated analogs, translate to improved packing interactions in the S1 pocket of serine proteases—a hypothesis testable through direct procurement and enzymatic assay of derivatives generated from this building block.

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